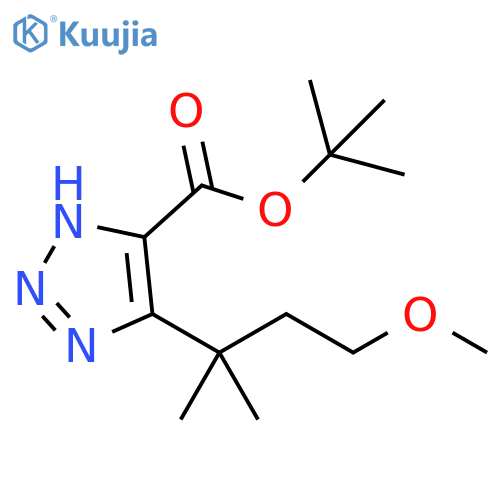

Cas no 2138384-39-9 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester)

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C13H23N3O3/c1-12(2,3)19-11(17)9-10(15-16-14-9)13(4,5)7-8-18-6/h7-8H2,1-6H3,(H,14,15,16)

- InChIKey: UQIAHCAIKQQKSV-UHFFFAOYSA-N

- ほほえんだ: N1C(C(OC(C)(C)C)=O)=C(C(C)(C)CCOC)N=N1

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-786731-0.1g |

tert-butyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |

2138384-39-9 | 95.0% | 0.1g |

$1777.0 | 2025-02-22 | |

| Enamine | EN300-786731-2.5g |

tert-butyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |

2138384-39-9 | 95.0% | 2.5g |

$3957.0 | 2025-02-22 | |

| Enamine | EN300-786731-0.25g |

tert-butyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |

2138384-39-9 | 95.0% | 0.25g |

$1858.0 | 2025-02-22 | |

| Enamine | EN300-786731-10.0g |

tert-butyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |

2138384-39-9 | 95.0% | 10.0g |

$8680.0 | 2025-02-22 | |

| Enamine | EN300-786731-1.0g |

tert-butyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |

2138384-39-9 | 95.0% | 1.0g |

$2019.0 | 2025-02-22 | |

| Enamine | EN300-786731-0.5g |

tert-butyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |

2138384-39-9 | 95.0% | 0.5g |

$1938.0 | 2025-02-22 | |

| Enamine | EN300-786731-0.05g |

tert-butyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |

2138384-39-9 | 95.0% | 0.05g |

$1696.0 | 2025-02-22 | |

| Enamine | EN300-786731-5.0g |

tert-butyl 5-(4-methoxy-2-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylate |

2138384-39-9 | 95.0% | 5.0g |

$5854.0 | 2025-02-22 |

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester 関連文献

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl esterに関する追加情報

Introduction to 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester (CAS No. 2138384-39-9)

1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester, identified by the CAS number 2138384-39-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class of heterocyclic compounds, which are known for their broad spectrum of biological activities and utility in drug design. The structural features of this molecule, particularly its triazole core, carboxylic acid functionality, and the presence of bulky alkyl groups such as (3-methoxy-1,1-dimethylpropyl) and tert-butyl ester moiety, contribute to its unique chemical properties and potential applications.

The synthesis and characterization of this compound have been the focus of several research studies aimed at exploring its pharmacological profile. The triazole ring is a key pharmacophore in many bioactive molecules due to its ability to engage in hydrogen bonding interactions with biological targets. In particular, the carboxylic acid group at the 5-position of the triazole ring can serve as a critical anchor point for binding to proteins or enzymes. Additionally, the (3-methoxy-1,1-dimethylpropyl) substituent and the tert-butyl ester group provide steric hindrance and lipophilicity, which can modulate the compound's solubility and bioavailability. These structural elements make this compound a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focused on developing novel triazole-based compounds with enhanced therapeutic efficacy and reduced side effects. The triazole scaffold has been extensively studied for its antimicrobial, antifungal, anti-inflammatory, and anticancer properties. For instance, derivatives of triazole have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The specific modification of the carboxylic acid group into an ester can also influence metabolic stability and target specificity. This has led to the exploration of various ester derivatives as prodrugs or lead compounds for further optimization.

One of the most compelling aspects of this compound is its potential application in oncology research. Triazole-based molecules have demonstrated activity against multiple drug-resistant cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The presence of bulky substituents like (3-methoxy-1,1-dimethylpropyl) can enhance binding affinity to target proteins while minimizing off-target effects. Additionally, the tert-butyl ester group can be hydrolyzed in vivo to release the free carboxylic acid moiety, potentially increasing bioavailability. Such structural features make this compound an attractive candidate for further preclinical studies aimed at evaluating its efficacy in cancer models.

The chemical synthesis of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the triazole ring typically involves cycloaddition reactions between azides and alkynes under transition metal catalysis. Subsequent functionalization at the 5-position with a carboxylic acid group followed by esterification with the appropriate alcohol is a common strategy. The final step involves introducing the bulky alkyl groups while maintaining regioselectivity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.

The spectroscopic characterization of this compound has been thoroughly investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Proton NMR (¹H NMR) provides detailed information about the chemical environment of each proton in the molecule, confirming the presence of characteristic signals from the triazole ring, carboxylic acid proton(s), aliphatic substituents like (3-methoxy-1,1-dimethylpropyl)), and ester protons. Carbon NMR (¹³C NMR) further elucidates the connectivity between atoms and supports structural assignments. High-resolution mass spectrometry (HRMS) confirms the molecular weight of the compound and verifies its purity.

In terms of pharmacokinetic properties, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1, , dimethylpropyl)-, ert-butyl ester exhibits interesting characteristics that could influence its clinical utility. The lipophilic nature imparted by the bulky alkyl groups may enhance membrane permeability but could also increase metabolic clearance rates. The presence of polar functional groups such as carboxylic acids can affect solubility in aqueous environments but may also facilitate interactions with polar biological targets. These factors must be carefully considered during drug development to optimize absorption distribution metabolism excretion (ADME) profiles.

Recent advancements in computational chemistry have enabled researchers to predict binding affinities and molecular interactions with high accuracy using molecular docking simulations. These studies have suggested that this compound may interact with enzymes or receptors involved in cancer progression or inflammation by occupying specific binding pockets within these targets. The size and shape provided by its substituents could allow for tight binding while minimizing off-target interactions that might lead to adverse effects.

The potential therapeutic applications extend beyond oncology; this compound has shown promise in preclinical models as an inhibitor of inflammatory mediators associated with chronic diseases such as rheumatoid arthritis or atherosclerosis where modulation via COX or LOX inhibition could provide therapeutic benefits without significant gastrointestinal toxicity compared to non-selective COX inhibitors like nonsteroidal anti-inflammatory drugs (NSAIDs).

The development pipeline for this class of compounds continues to evolve with increasing emphasis on structure-based drug design approaches that leverage crystallographic data from protein-ligand complexes obtained through X-ray crystallography or cryo-electron microscopy (cryo-EM). Such high-resolution structures provide invaluable insights into how these molecules interact at an atomic level allowing medicinal chemists to refine their designs based on detailed mechanistic understanding rather than empirical screening alone.

2138384-39-9 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(3-methoxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester) 関連製品

- 1903023-44-8(1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)

- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)

- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)

- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)

- 2365-80-2(2-amino-5,5,5-trifluoropentanoic acid)

- 2199500-65-5((1S)-3,3-difluorocyclohexane-1-carboxylic acid)

- 2680676-44-0(tert-butyl N-1-(4-cyano-2-fluorophenyl)piperidin-3-ylcarbamate)

- 865657-36-9(2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide)

- 1216698-02-0(N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)

- 75825-49-9(2-(Diethylamino)-4-pyrimidinecarbonitrile)